molecular formula C19H25N5O2S B2560474 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034576-99-1

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2560474
CAS No.: 2034576-99-1
M. Wt: 387.5
InChI Key: WYQGLDKZFQBTHS-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with methoxy, pyrrolidine, and a cyclopentanecarboxamide moiety bearing a thiophen-2-yl group. The triazine scaffold is widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore. The methoxy group at position 4 contributes electron-donating effects, while the pyrrolidine substituent enhances solubility and conformational flexibility.

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-26-18-22-15(21-17(23-18)24-10-4-5-11-24)13-20-16(25)19(8-2-3-9-19)14-7-6-12-27-14/h6-7,12H,2-5,8-11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGLDKZFQBTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N7O2C_{16}H_{23}N_{7}O_{2}, with a molecular weight of approximately 345.407 g/mol. The structure includes a triazine ring, a pyrrolidine substituent, and a thiophene moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H23N7O2
Molecular Weight345.407 g/mol
PurityTypically 95%

The compound primarily acts through the inhibition of specific enzymes and receptors that are crucial in various signaling pathways. Key mechanisms include:

Enzyme Inhibition :

  • The compound has been shown to inhibit acetylcholinesterase (AChE), affecting cholinergic transmission by increasing acetylcholine levels in the synaptic cleft. This mixed inhibition type was confirmed through Lineweaver–Burk plots.

Receptor Interaction :

  • It may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell growth and survival .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • The compound has been evaluated for its potential as an anticancer agent. Studies show it inhibits key kinases involved in cancer cell proliferation and survival pathways .
  • Anti-inflammatory Effects :
    • It has demonstrated anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways .
  • Neuroprotective Effects :
    • By inhibiting AChE, the compound may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its selective inhibition of TGF-beta type I receptor kinase, showing promise as an antifibrotic agent with an IC50 value of 0.013 μM .
  • Another research article indicated that derivatives of similar compounds exhibited significant anticancer activity through the inhibition of CDC42, suggesting that this compound could belong to a promising class for anticancer drug discovery .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a triazine ring, pyrrolidine moiety, and thiophene group. Its molecular formula is C15H20N6O3SC_{15}H_{20}N_{6}O_{3}S and it has a molecular weight of approximately 348.43 g/mol. The presence of these functional groups suggests that the compound might exhibit diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing triazine and sulfonamide moieties. For instance, derivatives of triazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the pyrrolidine and thiophene structures in N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may enhance its efficacy as an anticancer agent by improving selectivity and reducing toxicity to normal cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial activity. The triazine ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth. Studies suggest that modifications to the triazine core can enhance antimicrobial potency against various pathogens .

Anti-inflammatory Effects

Molecular docking studies indicate that related compounds may act as inhibitors of inflammatory pathways. The potential for this compound to inhibit enzymes such as lipoxygenase could position it as a candidate for anti-inflammatory drug development .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the Triazine Core : Utilizing appropriate precursors to construct the triazine ring.
  • Pyrrolidine Substitution : Introducing the pyrrolidine moiety through nucleophilic substitution.
  • Thiophene Integration : Adding the thiophene group via coupling reactions.
  • Final Carboxamide Formation : Converting the intermediate into the final carboxamide structure through acylation.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of triazine derivatives, compounds similar to this compound were tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives .

Case Study 2: Antimicrobial Efficacy

Another study focused on derivatives of triazine compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications in substituents significantly influenced antibacterial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with two structurally related molecules from the provided evidence:

Property Target Compound Compound Compound
Core Structure 1,3,5-Triazine 1,3,5-Triazine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Methoxy, pyrrolidin-1-yl, thiophen-2-yl cyclopentanecarboxamide Dimethylamino-benzylidene, pyrrolidin-1-yl, hydroxyl-methyl 4-Nitrophenyl, phenethyl, cyano, ester groups
Electronic Effects Methoxy (electron-donating), thiophene (moderate π-acidity) Dimethylamino (electron-donating), carbonyl (electron-withdrawing) Nitro (electron-withdrawing), cyano (electron-withdrawing)
Synthetic Route Likely involves nucleophilic substitution on triazine (inferred) Multi-step synthesis with Schiff base formation and amidation One-pot two-step reaction with high efficiency (51% yield)
Spectroscopic Confirmation Not detailed in evidence ¹H/¹³C NMR, IR, MS ¹H/¹³C NMR, IR, HRMS (ESI)
Physical Properties Not provided Not provided Melting point: 243–245°C; yellow solid

Key Observations:

Triazine vs. Imidazopyridine Cores :

  • The target compound and ’s triazine derivative share a planar, electron-deficient 1,3,5-triazine core, enabling diverse substitution patterns for tailored interactions. In contrast, ’s tetrahydroimidazopyridine core is a fused bicyclic system with inherent rigidity, favoring stacking interactions in hydrophobic environments .

The thiophene substituent in the target compound offers unique sulfur-based interactions (e.g., sulfur-π or hydrogen bonding) absent in ’s nitrophenyl group, which primarily contributes electron-withdrawing effects and polarizability .

Synthetic Complexity :

  • ’s one-pot synthesis achieves higher efficiency (51% yield) compared to the multi-step protocols implied for triazine derivatives in . This highlights trade-offs between structural complexity and synthetic accessibility .

Q & A

Q. What are the common synthetic routes for synthesizing triazine-cyclopentanecarboxamide derivatives?

  • Methodological Answer : Triazine derivatives are typically synthesized via nucleophilic substitution reactions or cyclocondensation. For example, substituted triazines can be prepared by reacting cyanuric chloride with amines (e.g., pyrrolidine) under controlled pH and temperature conditions. The cyclopentanecarboxamide moiety is often introduced via amidation reactions using activated esters (e.g., NHS esters) or coupling reagents like EDCI/HOBt. Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control to avoid side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methoxy group (4-OCH₃) on the triazine ring will appear as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The thiophene protons show distinct splitting patterns (e.g., δ 7.2–7.5 ppm for aromatic protons).
  • IR : A strong absorption band at ~1650–1700 cm⁻¹ confirms the carbonyl group (C=O) of the carboxamide.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₀H₂₄N₆O₂S) with an exact mass of 428.17 g/mol. Cross-validate with fragmentation patterns to rule out isomeric impurities .

Advanced Research Questions

Q. What strategies optimize the yield of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl) intermediates during synthesis?

  • Methodological Answer :
  • Reaction Design : Use a two-step protocol: (i) introduce pyrrolidine to cyanuric chloride at 0–5°C to minimize over-alkylation, (ii) perform methylamination under reflux in THF.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency between the triazine and cyclopentane moieties.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates. Monitor by TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) affect biological activity?

  • Methodological Answer :
  • Comparative SAR Studies : Replace the thiophene moiety with phenyl or pyridyl groups and assay for activity (e.g., enzyme inhibition, cytotoxicity).
  • Computational Modeling : Use DFT calculations to compare electron density distributions and HOMO-LUMO gaps. Thiophene’s electron-rich nature may enhance π-π stacking with target proteins.
  • Data Interpretation : Correlate IC₅₀ values with substituent electronegativity and steric parameters using multivariate regression .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • Case Study : If NMR signals for the cyclopentane ring overlap with triazine protons, use 2D NMR (COSY, HSQC) to assign peaks.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure of a representative derivative.
  • Error Analysis : Compare experimental vs. simulated spectra (e.g., using ACD/Labs or ChemDraw) to identify misassignments .

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